2-(2,6-Difluorophenyl)acetaldehyde

Catalog No.
S1488917
CAS No.
109346-83-0
M.F
C8H6F2O
M. Wt
156.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,6-Difluorophenyl)acetaldehyde

CAS Number

109346-83-0

Product Name

2-(2,6-Difluorophenyl)acetaldehyde

IUPAC Name

2-(2,6-difluorophenyl)acetaldehyde

Molecular Formula

C8H6F2O

Molecular Weight

156.13 g/mol

InChI

InChI=1S/C8H6F2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,5H,4H2

InChI Key

DOFKLYVOJZKVQU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)CC=O)F

Synonyms

2-(2,6-DIFLUOROPHENYL)ACETALDEHYDE

Canonical SMILES

C1=CC(=C(C(=C1)F)CC=O)F

2-(2,6-Difluorophenyl)acetaldehyde is an organic compound characterized by the presence of a difluorophenyl group attached to an acetaldehyde moiety. Its chemical formula is C9H8F2O, and it is recognized for its distinctive structure, which includes a phenyl ring substituted with two fluorine atoms at the 2 and 6 positions. This compound is notable for its potential applications in medicinal chemistry and material science due to the influence of fluorine substituents on chemical reactivity and biological activity.

  • Oxidation: The aldehyde functional group can be oxidized to form the corresponding carboxylic acid, 2-(2,6-difluorophenyl)acetic acid.
  • Reduction: It can also undergo reduction to yield the corresponding alcohol, 2-(2,6-difluorophenyl)ethanol.
  • Condensation Reactions: The aldehyde group can react with nucleophiles in condensation reactions, leading to the formation of various derivatives such as imines or enones.

These reactions highlight its versatility as a reactive intermediate in organic synthesis.

Several methods have been reported for synthesizing 2-(2,6-Difluorophenyl)acetaldehyde:

  • Fluorination of Phenylacetaldehyde: Starting from phenylacetaldehyde, selective fluorination using reagents such as sulfur tetrafluoride or other fluorinating agents can introduce fluorine atoms at the desired positions.
  • Reformulation from Precursor Compounds: The compound can also be synthesized through a multi-step process involving the reaction of difluorobenzene derivatives with ethylene oxide followed by hydrolysis and oxidation.
  • Direct Aldol Condensation: An aldol condensation reaction between appropriate aldehydes can yield this compound under controlled conditions.

These methods demonstrate the synthetic flexibility available for producing this compound.

2-(2,6-Difluorophenyl)acetaldehyde has potential applications in several fields:

  • Pharmaceutical Development: Due to its structural features, it may serve as a scaffold for developing new drugs.
  • Material Science: Its unique properties could be harnessed in creating advanced materials with specific functionalities.
  • Chemical Research: It is useful as a reagent in organic synthesis for producing other complex molecules.

Several compounds share structural similarities with 2-(2,6-Difluorophenyl)acetaldehyde. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-FluoroacetophenoneFluorine substitution on phenyl ringUsed in organic synthesis and drug design
4-(Trifluoromethyl)phenylacetaldehydeTrifluoromethyl group instead of difluoroExhibits different electronic properties
3-(Difluoromethyl)phenylacetaldehydeDifluoromethyl substitutionPotentially different reactivity patterns

The uniqueness of 2-(2,6-Difluorophenyl)acetaldehyde lies in its specific substitution pattern and potential applications that may differ from those of similar compounds. The positioning of fluorine atoms significantly impacts its chemical behavior and biological activity compared to other derivatives.

Organofluorine chemistry emerged in the 19th century with the isolation of elemental fluorine by Henri Moissan in 1886. Early challenges in handling fluorine’s reactivity delayed progress until the mid-20th century, when fluorinated compounds like polytetrafluoroethylene (PTFE) and chlorofluorocarbons (CFCs) revolutionized industrial applications. The discovery of fluorinated pharmaceuticals, such as 5-fluorouracil in 1957, underscored fluorine’s ability to enhance drug bioavailability and metabolic stability.

Fluorinated aldehydes, including 2-(2,6-difluorophenyl)acetaldehyde, gained prominence in the 21st century as versatile intermediates. Their synthesis leverages modern catalytic methods, such as transition-metal-mediated C–H activation and nitrite-modified Wacker oxidation, to introduce fluorine atoms regioselectively.

Significance of 2-(2,6-Difluorophenyl)acetaldehyde in Synthetic Pathways

This compound’s synthetic value arises from two key features:

  • Electron-Withdrawing Fluorine Substituents: The 2,6-difluorophenyl group increases electrophilicity at the aldehyde carbon, facilitating nucleophilic additions and condensations.
  • Reactive Aldehyde Functional Group: The aldehyde serves as a linchpin for constructing carbon-carbon bonds via aldol reactions, reductive aminations, and cross-couplings.

For example, in pharmaceutical synthesis, it enables the preparation of β-fluorinated aldehydes, which are precursors to kinase inhibitors and antiviral agents.

Position within Contemporary Fluorinated Aldehyde Research

Recent studies highlight its role in:

  • Drug Discovery: Derivatives of 2-(2,6-difluorophenyl)acetaldehyde appear in candidates targeting cancer (e.g., tyrosine kinase inhibitors) and inflammation (e.g., COX-2 inhibitors).
  • Materials Science: Its incorporation into polymers enhances thermal stability and chemical resistance, critical for coatings and electronic materials.

A 2022 review emphasized its utility in transition-metal-catalyzed C–H functionalization, enabling efficient access to fluorinated heterocycles.

Theoretical Relevance in Organofluorine Chemistry

The compound’s structure exemplifies fluorine’s dual role as a steric and electronic modulator:

  • Electronic Effects: Fluorine’s high electronegativity withdraws electron density from the phenyl ring, polarizing the aldehyde group and enhancing electrophilicity.
  • Steric Effects: The 2,6-difluoro substitution pattern minimizes steric hindrance, allowing selective functionalization at the para position.

These properties make it a model system for studying fluorine’s impact on reaction mechanisms and molecular interactions.

XLogP3

1.4

Wikipedia

(2,6-Difluorophenyl)acetaldehyde

Dates

Modify: 2023-08-15

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